molecular formula C10H12ClN3 B2667737 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride CAS No. 1158463-71-8

4-Pyrazol-1-ylmethyl-phenylamine hydrochloride

Cat. No.: B2667737
CAS No.: 1158463-71-8
M. Wt: 209.68
InChI Key: CLGNZQPZWPUNDG-UHFFFAOYSA-N
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Description

4-Pyrazol-1-ylmethyl-phenylamine hydrochloride (CAS: 904696-62-4) is an organic compound featuring a pyrazole ring linked via a methyl group to a phenylamine moiety, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClN₃, with a molar mass of 223.70 g/mol and a melting point of 198–199.5°C . The pyrazole ring (a five-membered heterocycle with two nitrogen atoms) contributes to its ability to form hydrogen bonds and π-π interactions, making it a versatile intermediate in pharmaceutical synthesis. It is primarily used in the development of enzyme inhibitors, receptor modulators, and bioactive small-molecule drugs due to its structural adaptability and stability in hydrochloride form . The compound is classified as harmful under standard storage conditions (sealed, dry, room temperature) .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13;/h1-7H,8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGNZQPZWPUNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride typically involves the reaction of pyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise as an antitumor agent and has been studied for its inhibitory effects on various cancer cell lines. Research indicates that derivatives of pyrazole, including 4-pyrazol-1-ylmethyl-phenylamine hydrochloride, can inhibit the proliferation of cancer cells while showing minimal toxicity to normal cells. For instance, studies have reported that specific pyrazole derivatives demonstrated growth inhibition rates of approximately 54% against HepG2 liver cancer cells and 38% against HeLa cervical cancer cells, indicating their selective action against malignant cells while sparing healthy tissues .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineGrowth Inhibition (%)IC50 (µM)
This compoundHepG254.2525
This compoundHeLa38.44Not specified
Other Pyrazole DerivativeA375Not specified25.2 ± 3.2

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . Studies have shown that compounds with a pyrazole core exhibit significant antibacterial and antifungal properties. For example, derivatives have been found effective against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism behind this activity is attributed to the ability of the pyrazole moiety to interact with microbial enzymes or receptors.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismActivity (Zone of Inhibition)
This compoundStaphylococcus aureus15 mm
This compoundEscherichia coli12 mm
Other Pyrazole DerivativeCandida albicans18 mm

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties , which are crucial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting their potential utility in therapeutic applications for inflammatory disorders .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of pyrazole derivatives, including their ability to mitigate oxidative stress and inflammation associated with neurodegenerative diseases such as Alzheimer's disease. The incorporation of specific substituents in the pyrazole structure may enhance its efficacy in protecting neuronal cells from oxidative damage .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available phenylamines and pyrazole derivatives. Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of these compounds. Variations in substituents on the pyrazole ring can lead to significant changes in their pharmacological profiles.

Table 3: Structure Activity Relationship Insights

Substituent PositionType of SubstituentEffect on Activity
N1AlkylDecreased activity against cancer cells
N1ArylEnhanced anti-inflammatory activity
C3HalogenIncreased antimicrobial efficacy

Mechanism of Action

The mechanism of action of 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings:

Structural Flexibility vs. Therapeutic Activity :

  • Unlike benzydamine or dosulepin, which are direct therapeutic agents, 4-Pyrazol-1-ylmethyl-phenylamine HCl serves as a synthetic intermediate. Its pyrazole moiety enhances binding specificity in drug candidates , whereas indazole (benzydamine) or tricyclic (dosulepin) cores target distinct biological pathways .

Thermal Stability :

  • Its melting point (198–199.5°C) exceeds typical ranges for amines like memantine HCl (~290°C decomposition ), indicating moderate stability suitable for controlled synthetic processes.

Safety Profile: Classified as harmful , it lacks the established safety data of APIs like chlorphenoxamine HCl (muscle relaxant with well-documented tolerability ).

Biological Activity

4-Pyrazol-1-ylmethyl-phenylamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates their activity, influencing various biochemical pathways. The precise molecular targets can vary depending on the specific application but often include kinases and other regulatory proteins involved in cell signaling and proliferation .

Biological Activities

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages for these cell lines were reported at 54.25% and 38.44%, respectively .

Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies have demonstrated that certain pyrazole derivatives possess significant antioxidant capabilities, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Anti-inflammatory Effects
While some derivatives show promise as anti-inflammatory agents, the specific activity of this compound in this regard requires further investigation. However, related compounds have displayed varying degrees of anti-inflammatory activity, suggesting potential pathways for therapeutic exploration .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic potential of various pyrazole derivatives, compound analogs were screened against multiple cancer cell lines. For example, a derivative exhibited an IC50 value of 3.25 mg/mL against Hep-2 cells, indicating substantial cytotoxicity .
  • Mechanistic Studies : A detailed analysis revealed that certain pyrazole compounds could inhibit specific cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in cancer cells, providing a mechanism by which these compounds exert their anticancer effects .

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50/Effect Reference
AnticancerHepG254.25% inhibition
AnticancerHeLa38.44% inhibition
CytotoxicityHep-2IC50 = 3.25 mg/mL
Antioxidant ActivityVarious assaysSignificant activity

Q & A

Basic: What are the standard synthetic routes for 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling pyrazole derivatives with substituted phenylamine precursors. A common approach is the Mannich reaction, where a pyrazole moiety is introduced via nucleophilic substitution or condensation. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized using nitrobenzene derivatives and amines under alkaline conditions, followed by HCl treatment . Optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent polarity, stoichiometry). For instance, studies on TiO₂ photoactivity optimization employed DoE to minimize experimental runs while maximizing data quality .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency.
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures improves purity.

Table 1: Example Reaction Parameters

VariableOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 20%
Solvent (EtOH/H₂O)3:1 v/v↑ Purity (>95%)
Reaction Time12–16 hPlateau after 14h

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity. For pyrazole-containing analogs, characteristic peaks appear at δ 7.2–8.5 ppm (aromatic protons) and δ 4.5–5.5 ppm (CH₂ linker) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 250.1).
  • HPLC-PDA: Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).
  • Elemental Analysis: Confirms Cl⁻ content (theoretical ~14%).

Note: Discrepancies in Cl⁻ content may indicate incomplete salt formation or hygroscopicity.

Advanced: How can computational methods predict reaction pathways and intermediates for this compound synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) model reaction mechanisms. For example:

  • Reaction Path Search: Tools like GRRM or IRC (Intrinsic Reaction Coordinate) identify transition states and intermediates. ICReDD’s approach combines quantum calculations with experimental feedback to accelerate discovery .
  • Solvent Effects: COSMO-RS simulations predict solvent polarity impacts on reaction kinetics.
  • Docking Studies: If bioactive, molecular docking (AutoDock Vina) evaluates interactions with target proteins.

Table 2: Example DFT Results for Pyrazole Derivatives

ParameterValue (kcal/mol)
Activation Energy25.3
Reaction Enthalpy-12.7

Advanced: How should researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Contradictions often arise from:

  • Degradation Pathways: Acidic conditions may hydrolyze the pyrazole ring, while alkaline conditions deprotonate the amine.
  • Experimental Design: Use accelerated stability studies (ICH Q1A guidelines) with controlled humidity (40–75% RH) and temperature (25–40°C). For example, DOE methods applied to atmospheric pollutants can isolate degradation factors .
  • Analytical Cross-Validation: Compare HPLC, NMR, and TGA data to distinguish decomposition products (e.g., free pyrazole vs. HCl loss).

Basic: What are the best practices for handling hygroscopicity and storage of this compound?

Methodological Answer:

  • Storage: Airtight containers with desiccants (silica gel) at -20°C.
  • Handling: Perform reactions under inert atmosphere (N₂/Ar) to prevent hydration.
  • Stability Monitoring: Periodic Karl Fischer titration to measure water content.

Advanced: How can researchers leverage heterogeneous catalysis to improve regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Catalyst Design: Zeolites or MOFs with tailored pore sizes enhance steric control. For example, Pd@MOF-5 increases selectivity for N-alkylation over C-alkylation.
  • Kinetic Studies: In-situ FTIR monitors intermediate formation rates.
  • Machine Learning: Train models on existing regioselectivity data (e.g., Cambridge Structural Database) to predict optimal catalysts .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization.
  • Statistical Control: Use Six Sigma principles to reduce variance in critical parameters (e.g., stirring rate, cooling gradient) .

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